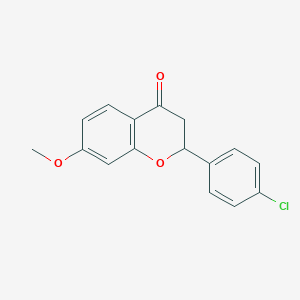
7-Methoxy-4'-chloroflavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-7-methoxyflavanone is a flavanone derivative, a class of compounds known for their diverse biological activities. Flavanones are a type of flavonoid, which are polyphenolic compounds found in various plants. These compounds have been studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
4’-Chloro-7-methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcone derivatives. The chalcone derivatives are typically obtained via Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The cyclization process can be catalyzed by acids such as sulfuric acid in ethanol .
Industrial Production Methods
While specific industrial production methods for 4’-Chloro-7-methoxyflavanone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4’-Chloro-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and methylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavone derivatives, while reduction can yield dihydroflavanones .
科学的研究の応用
作用機序
The mechanism of action of 4’-Chloro-7-methoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), through the modulation of signaling pathways like NF-κB and MAPK.
Neuroprotective Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1).
類似化合物との比較
4’-Chloro-7-methoxyflavanone can be compared with other similar flavanone derivatives:
4’-Bromo-7-methoxyflavanone: This compound has similar chemical properties but may exhibit different biological activities due to the presence of a bromine atom instead of chlorine.
7-Methoxyflavanone: Lacks the chloro substituent, which may affect its pharmacological properties.
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): Contains additional hydroxyl groups, which can enhance its antioxidant activity.
特性
分子式 |
C16H13ClO3 |
|---|---|
分子量 |
288.72 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15H,9H2,1H3 |
InChIキー |
BGRSYEDPNHCXQV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















